N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a dihydropyrazole core substituted with a furan-2-yl group at position 3 and a 2-methoxyacetyl moiety at position 2. The phenyl ring at position 5 is further functionalized with a methanesulfonamide group.
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-11-17(21)20-15(16-4-3-9-25-16)10-14(18-20)12-5-7-13(8-6-12)19-26(2,22)23/h3-9,15,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVANAGEWPUMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps:
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Formation of the Dihydropyrazole Core: : The initial step often involves the cyclization of a suitable precursor to form the dihydropyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan-containing reagents.
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Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The dihydropyrazole moiety can be reduced to form pyrazoline derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and dihydropyrazole moieties are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Substituents : 4-Methoxyphenyl (R1), 2-chloroacetyl (R2).
- Molecular Weight : 421.09 g/mol (calculated).
- The chloroacetyl group may enhance reactivity but reduce metabolic stability compared to the target compound’s methoxyacetyl group .
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Substituents: 2-Methylphenyl (R1), 2-methylpropanoyl (R2).
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Substituents : 2-Ethoxyphenyl (R1), benzoyl (R2).
- The ethoxy group may enhance hydrophobic interactions, while the benzoyl moiety could improve binding affinity .
Pharmacological Implications of Substituent Variations
Role of the Furan-2-yl Group
The furan ring in the target compound introduces an oxygen heteroatom, enabling hydrogen bonding with viral or host protein targets. This contrasts with analogs bearing phenyl or methylphenyl groups (e.g., –7), which rely solely on hydrophobic or π-π interactions .
Impact of the 2-Methoxyacetyl Moiety
Methoxy groups are also less metabolically labile than ethoxy groups (), suggesting enhanced stability .
Data Table: Comparative Overview of Key Compounds
Biological Activity
Overview of N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
This compound is a synthetic compound that incorporates a furan moiety, which is often associated with various biological activities. Compounds containing furan rings have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activity
- Anti-inflammatory Activity :
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Antimicrobial Activity :
- Certain furan-containing compounds exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms often involve the selective inhibition of microbial growth and interference with enzyme functions critical for microbial survival .
- Antioxidant Properties :
Structure-Activity Relationships
The biological activity of compounds like this compound may depend significantly on their structural features. For instance:
- The position of substituents on the furan ring can influence its reactivity and interaction with biological targets.
- The presence of methoxyacetyl groups may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Case Studies and Research Findings
Research has indicated that furan derivatives can be effective in specific therapeutic contexts:
- In a study examining the anti-inflammatory effects of various furan derivatives, compounds were found to significantly reduce NO production in lipopolysaccharide-stimulated macrophages without cytotoxicity .
- Another investigation highlighted the ability of certain furan fatty acids to inhibit Trichophyton infections, suggesting potential applications in treating fungal infections .
Data Table: Biological Activities of Furan Derivatives
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Ailanthoidol | Anti-inflammatory | Inhibits NO production |
| 7.10-EODA | Antimicrobial | Inhibits MRSA growth |
| Marmesinin | Antioxidant | Reduces lipid peroxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
